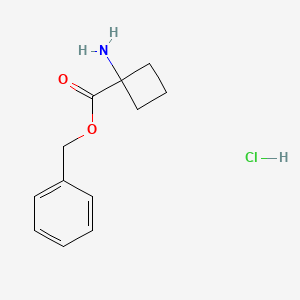

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride

Descripción general

Descripción

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅NO₂·HCl. It is a derivative of cyclobutane, featuring an amino group and a benzyl ester group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with cyclobutane-1-carboxylic acid and benzylamine.

Reaction Steps: The carboxylic acid group of cyclobutane-1-carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated carboxylic acid is then reacted with benzylamine to form the benzyl ester.

Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified using crystallization techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, where the benzyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, alkaline conditions.

Reduction: LiAlH₄, ether solvent.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Cyclobutane-1,2-dicarboxylic acid derivatives.

Reduction: Cyclobutane-1-carboxylic acid amine derivatives.

Substitution: Various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds with specific desired properties.

Synthesis Pathway

The synthesis typically involves the activation of cyclobutane-1-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC), followed by reaction with benzylamine to form the benzyl ester. The final product is obtained through treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Research Applications

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its structural similarity to amino acids allows it to mimic natural substrates in enzymatic reactions, providing insights into catalytic processes and enzyme specificity.

Therapeutic Potential

The compound has been explored for its potential therapeutic applications, particularly in drug design. Notably, it has shown promise as a lead compound for developing treatments for various conditions, including myotonic dystrophy type II and asthma, by inhibiting specific pathways related to these diseases .

Medicinal Chemistry

Drug Development

Research indicates that this compound may play a role in developing drugs targeting muscle degenerative disorders and inflammatory conditions. Its ability to inhibit H-PGDS (hemoglobin-derived prostaglandin D synthase) suggests potential applications in treating diseases like rheumatoid arthritis and systemic lupus erythematosus .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials with tailored characteristics.

Mecanismo De Acción

The mechanism by which Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparación Con Compuestos Similares

Benzyl 1-aminocyclopropane-1-carboxylate hydrochloride: Similar structure but with a cyclopropane ring instead of cyclobutane.

Benzyl 1-aminocyclopentane-1-carboxylate hydrochloride: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness:

Cyclobutane Ring: The presence of the cyclobutane ring in Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride provides unique chemical and physical properties compared to compounds with smaller or larger rings.

This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical transformations highlight its importance in the field of chemistry.

Would you like more information on any specific aspect of this compound?

Actividad Biológica

Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride (BAC) is a compound with significant potential in various biological and medicinal applications. Its unique structural features, including a cyclobutane ring and a benzyl group, contribute to its diverse biological activities. This article explores the mechanisms of action, research findings, and applications of BAC in scientific studies.

Chemical Structure and Properties

BAC is characterized by its molecular formula . The compound consists of:

- Cyclobutane Ring : Provides conformational rigidity.

- Amino Group : Facilitates interactions with biomolecules.

- Benzyl Group : Enhances lipophilicity, influencing biological interactions.

The biological activity of BAC primarily arises from its interactions with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : BAC has been shown to inhibit specific enzymes, such as ACC oxidase, which is critical for ethylene production in plants. This inhibition can delay senescence in cut flowers, indicating potential agricultural applications .

- Protein Interactions : The compound is utilized in biochemical studies to investigate protein interactions and enzyme mechanisms. Its structure allows it to selectively bind to certain proteins, modulating their activity.

Inhibition Studies

Several studies have highlighted the inhibitory effects of BAC and its derivatives:

- ACC Oxidase Inhibition : Research indicates that BAC effectively inhibits ACC oxidase activity, delaying flower senescence in carnation petals. This property suggests potential uses in horticulture to prolong the lifespan of cut flowers .

- Neuropharmacological Effects : BAC has been investigated for its effects on NMDA-associated glycine receptors. Although it exhibits potent activity in vitro, its rapid metabolism limits its utility in vivo .

Case Studies

- Horticultural Applications : In a study involving cut flowers, BAC analogs demonstrated significant inhibition of ACC oxidase, leading to extended flower freshness and reduced ethylene production. This finding supports the use of BAC in commercial flower arrangements .

- Pharmacological Characterization : A pharmacological study assessed the effects of BAC on glycine receptors. While it showed promise as a receptor antagonist, its rapid elimination from the body poses challenges for therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring, amino group | Enzyme inhibition | Lacks benzyl group |

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring | NMDA receptor agonist | Smaller ring size |

BAC's unique structural features allow it to exhibit distinct biological activities compared to similar compounds. The presence of the benzyl group enhances its lipophilicity and influences its interaction with target molecules.

Applications in Research and Industry

BAC serves various scientific research applications:

- Organic Synthesis : Utilized as a building block for synthesizing more complex molecules.

- Medicinal Chemistry : Explored for potential therapeutic applications, including drug development targeting specific enzymes and receptors .

- Agricultural Science : Investigated for its ability to prolong the freshness of cut flowers by inhibiting ethylene production .

Propiedades

IUPAC Name |

benzyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNIORDFIRVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.